5-Lipoxygenase (5-LOX) Inhibitory Activity Profile
The compound 1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase. At a concentration of 100 µM, it exhibited no significant inhibitory activity (NS) [1]. This negative result is a quantifiable differentiator when compared to other pyrazole derivatives that have been reported to inhibit 5-LOX with varying potencies. For instance, a structurally distinct pyrazole derivative, compound 7 in a related study, demonstrated an IC50 of 28 ± 3 µM against 5-LOX [2], establishing a clear, albeit weak, activity threshold. The lack of activity for the target compound at 100 µM indicates a >3.6-fold lower potency than a comparator pyrazole derivative, making it a useful negative control or a starting point for SAR studies aimed at enhancing potency.
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | No significant activity (NS) at 100 µM |
| Comparator Or Baseline | Pyrazole derivative (Compound 7) IC50 = 28 ± 3 µM |
| Quantified Difference | Target compound shows no activity at >3.6x higher concentration |
| Conditions | RBL-1 5-lipoxygenase assay; 100 µM concentration for target compound; IC50 determination for comparator |
Why This Matters
This data allows researchers to differentiate this compound from other pyrazoles in 5-LOX inhibition assays, enabling its use as a negative control or a structural scaffold for optimization.
- [1] ChEMBL. (n.d.). CHEMBL620010: Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
- [2] PMC. (2016). Table 2: IC50 values of pyrazole derivatives against 5-lipoxygenase. PMC Table. View Source
